molecular formula C9H8F3NO3 B13129864 Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate

Cat. No.: B13129864
M. Wt: 235.16 g/mol
InChI Key: FYUCDTGRJUPSHJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate is a chemical compound with a complex structure that includes amino, difluoromethoxy, and fluorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-amino-2-fluorobenzoic acid with difluoromethoxy reagents under controlled conditions to introduce the difluoromethoxy group. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and fluorobenzoate groups can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-4-(trifluoromethoxy)-2-fluorobenzoate
  • Methyl 5-amino-4-(methoxy)-2-fluorobenzoate
  • Methyl 5-amino-4-(chloromethoxy)-2-fluorobenzoate

Uniqueness

Methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific reactivity and stability are required.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

methyl 5-amino-4-(difluoromethoxy)-2-fluorobenzoate

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)4-2-6(13)7(3-5(4)10)16-9(11)12/h2-3,9H,13H2,1H3

InChI Key

FYUCDTGRJUPSHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)OC(F)F)N

Origin of Product

United States

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